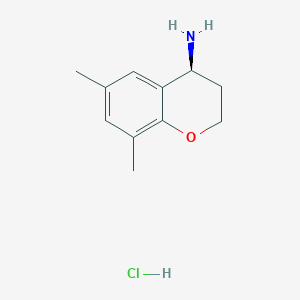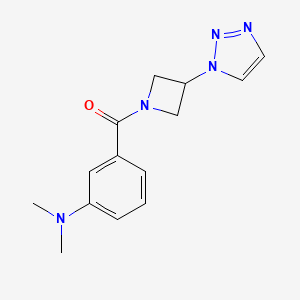![molecular formula C20H14O4 B2889293 2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione CAS No. 866144-90-3](/img/structure/B2889293.png)
2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Techniques
Research has led to the development of facile synthesis methods for chromene derivatives, including the compound of interest. For instance, Guha et al. (2015) reported the synthesis of 2-(2-phenyl-4H-chromen-4-ylidene)-2H-indene-1,3-diones, showcasing a method that involves the treatment of 2-hydroxychalcones and indane-1,3-dione in refluxing toluene with amberlyst-15 as a catalyst in air, offering a straightforward approach to creating structurally similar compounds (Guha et al., 2015).
Chemical Properties and Reactions
The chemistry of indene and chromene derivatives, closely related to the compound , has been explored in various studies. For example, Mahmoud et al. (2008) synthesized indeno[1,2-c]chromene-6,11-dione derivatives, highlighting their potential for nucleophilic addition reactions, which suggests a range of chemical behaviors that could be relevant for further applications (Mahmoud et al., 2008).
Potential Biological Activities
While focusing on the exclusion of drug use, dosage, and side effects, it's notable that derivatives of chromene, like those related to the compound , have been explored for their anticancer properties. Azizmohammadi et al. (2013) designed and synthesized a variety of (Z)-[(2H-chromen-3-yl)methylene]azolidinones bearing thiazolidine-2,4-dione, rhodanine, or hydantoin scaffolds as potential anticancer agents. Their study provides insight into the structure-activity relationship and the impact of different substituents on the chromene ring on cytotoxicity, suggesting potential applications in the development of new therapeutic agents (Azizmohammadi et al., 2013).
Advanced Material Applications
The synthesis and structural analysis of novel chromene derivatives have implications for materials science as well. For instance, Halim and Ibrahim (2021) conducted a DFT/TD-DFT study on a novel chromene derivative, providing insights into its vibrational spectral analysis, electronic absorption spectral properties, and potential nonlinear optical (NLO) applications. This research suggests the use of chromene derivatives in the development of materials with unique optical properties (Halim & Ibrahim, 2021).
Mecanismo De Acción
Target of Action
Similar compounds, such as coumarin derivatives, have been found to exhibit significant inhibitory activity against bacterial strains . They are also known to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.
Mode of Action
Coumarin derivatives, which share a similar structure, are known to interact with their targets, such as bacterial dna gyrase, and inhibit their function . This interaction results in the disruption of DNA replication, leading to the death of the bacterial cell .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect the dna replication pathway in bacteria by inhibiting the function of dna gyrase .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to the disruption of DNA replication . This leads to the death of the bacterial cell, exhibiting the compound’s antimicrobial activity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain being targeted . .
Análisis Bioquímico
Biochemical Properties
Similar compounds have shown significant inhibitory activity against bacterial strains . This suggests that 2-[(6-methoxy-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione may interact with enzymes and proteins involved in bacterial metabolism, although the specific nature of these interactions is yet to be determined.
Cellular Effects
A compound with a similar structure, DK223, has been shown to induce human keratinocyte migration and dermal fibroblast proliferation . This suggests that 2-[(6-methoxy-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its structural similarity to other coumarin derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c1-23-14-6-7-18-13(10-14)8-12(11-24-18)9-17-19(21)15-4-2-3-5-16(15)20(17)22/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRJJQDBXOADKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(4-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2889212.png)
![2-chloro-N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2889213.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2889214.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2889216.png)
![(1R,3s,5S)-N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2889221.png)

![2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2889225.png)

![N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2889228.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide](/img/structure/B2889230.png)


